Product packaging for CoM-S-S-CoB(Cat. No.:)

CoM-S-S-CoB

Cat. No.: B1237413
M. Wt: 483.5 g/mol
InChI Key: OBGQLHXSMIBYLN-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CoM-S-S-CoB (Coenzyme M - Coenzyme B heterodisulfide) is a central metabolite in the energy metabolism of methanogenic archaea, serving as the terminal electron acceptor in the electron transport chain . This compound is reduced by heterodisulfide reductase (Hdr) enzymes to regenerate the thiol forms of coenzyme M (CoM-SH) and coenzyme B (CoB-SH), a process that is coupled to energy conservation and the generation of a proton motive force for ATP synthesis . The catalytic mechanism involves an unusual [4Fe-4S] cluster in the HdrB subunit that facilitates disulfide bond reduction in two one-electron transfer steps . Research into this compound is vital for understanding metabolic networks, gene regulation, and energy stress responses in methanogens . It also plays a key role in emerging areas of study, such as direct interspecies electron transfer (DIET) in syntrophic microbial communities . Furthermore, the heterodisulfide reductase systems that process this compound demonstrate remarkable functional diversity and flexibility, enabling methane-metabolizing archaea to thrive in diverse anaerobic environments . This reagent is intended for research applications only. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26NO10PS3 B1237413 CoM-S-S-CoB

Properties

Molecular Formula

C13H26NO10PS3

Molecular Weight

483.5 g/mol

IUPAC Name

(2S,3R)-3-phosphonooxy-2-[7-(2-sulfoethyldisulfanyl)heptanoylamino]butanoic acid

InChI

InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/t10-,12+/m1/s1

InChI Key

OBGQLHXSMIBYLN-PWSUYJOCSA-N

SMILES

CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O

Origin of Product

United States

Significance of Com S S Cob in Anaerobic Carbon Cycling

The formation and reduction of CoM-S-S-CoB are terminal steps in the anaerobic breakdown of organic matter, a critical phase of the global carbon cycle. nih.gov In environments devoid of oxygen, such as freshwater sediments, wetlands, and the digestive tracts of ruminants, methanogenic archaea play a crucial role in converting a limited range of substrates into methane (B114726). nih.govnih.govpnas.org

The final step in all methanogenic pathways involves the enzyme methyl-coenzyme M reductase (Mcr), which catalyzes the reduction of methyl-coenzyme M (CH₃-S-CoM) with coenzyme B (HS-CoB) to produce methane (CH₄) and the heterodisulfide this compound. nih.govbiorxiv.orgacs.org This reaction is also implicated in the reverse process, the anaerobic oxidation of methane (AOM), where methane is consumed by anaerobic methanotrophic (ANME) archaea. nih.govacs.org The reversible nature of this reaction underscores the central role of this compound in mediating the flux of carbon between methane and its precursors in anaerobic ecosystems. biorxiv.org The cycling of this heterodisulfide is vital for the energy conservation of these microorganisms. asm.org

Com S S Cob As a Central Heterodisulfide Intermediate in Archaeal Metabolism

CoM-S-S-CoB is the quintessential heterodisulfide intermediate in the metabolism of methanogenic archaea. mpg.de Its formation is the culmination of various methanogenic pathways, whether starting from carbon dioxide, methylated compounds, or acetate (B1210297). nih.gov The two constituent coenzymes, coenzyme M (HS-CoM) and coenzyme B (HS-CoB), are essential thiol-containing cofactors. nih.govwikipedia.org

The regeneration of these cofactors through the reduction of this compound is paramount for sustained methanogenesis. asm.org This reduction is catalyzed by the enzyme heterodisulfide reductase (Hdr). mpg.denih.gov In many methanogens, particularly those that are hydrogenotrophic, Hdr is a cytoplasmic enzyme complex. asm.org However, in others, like those from the order Methanosarcinales, a membrane-bound Hdr complex is also present. asm.orgpnas.org The presence and type of Hdr system have significant implications for the bioenergetics of the organism.

Overview of Com S S Cob Flux in Methanogenic Energy Conservation

Methyl-Coenzyme M Reductase (MCR; EC 2.8.4.1) as the Primary Biocatalyst for this compound Formation

Substrate Specificity for Methyl-CoM and CoB in this compound Production

The catalytic activity of MCR is highly specific for its substrates, methyl-coenzyme M (methyl-SCoM) and coenzyme B (HS-CoB). uniprot.orgenzyme-database.org Kinetic studies have revealed an ordered binding mechanism where methyl-SCoM must bind to the enzyme's active site before HS-CoB for catalysis to proceed productively. uniprot.orgnih.gov While MCR can bind either substrate in the absence of the other, the formation of the MCR·CoB binary complex is inhibitory. nih.gov The binding of methyl-SCoM to this inhibitory complex is highly disfavored. nih.gov Conversely, the binding of HS-CoB to the productive MCR·methyl-SCoM complex to form the active ternary complex is a highly favored step. nih.gov

The enzyme exhibits strict structural requirements for its substrates. For instance, N-6-mercaptohexanoylthreonine phosphate (B84403) and N-8-mercaptooctanoylthreonine phosphate cannot substitute for coenzyme B. uniprot.org Similarly, other thiol compounds like coenzyme A or coenzyme M are not effective electron donors for the reaction. uniprot.org While ethyl-CoM can act as a substrate, it is a poor one, highlighting the enzyme's fine-tuning for a methyl group. enzyme-database.org

Table 1: Substrate Binding and Specificity of Methyl-Coenzyme M Reductase

Substrate/Complex Role/Observation Finding
Methyl-Coenzyme M (CH3-S-CoM) Primary substrate Must bind to MCR before Coenzyme B for productive catalysis. uniprot.orgnih.gov
Coenzyme B (HS-CoB) Co-substrate/electron donor Binds to the MCR·methyl-SCoM complex to form the active ternary complex. nih.gov
MCR·CoB complex Inhibitory complex Binding of methyl-SCoM to this complex is highly disfavored. nih.gov
N-6-mercaptohexanoylthreonine phosphate Coenzyme B analog Cannot substitute for Coenzyme B. uniprot.org
N-8-mercaptooctanoylthreonine phosphate Coenzyme B analog Cannot substitute for Coenzyme B. uniprot.org
Ethyl-CoM Methyl-CoM analog Poor substrate for MCR. enzyme-database.org

Proposed Mechanistic Pathways of this compound Formation by MCR

The precise mechanism by which MCR catalyzes the formation of this compound and methane (B114726) has been the subject of extensive research, leading to several proposed pathways. These pathways primarily differ in the initial step of methyl-SCoM cleavage.

A prominent and well-supported mechanism involves the generation of radical intermediates. biorxiv.orgnih.govsci-hub.se In this pathway, the Ni(I) center of the F430 cofactor initiates a homolytic cleavage of the C-S bond in methyl-SCoM. acs.orgbiorxiv.org This generates a methyl radical (•CH3) and a Ni(II)-thiolate intermediate. acs.orgnih.gov The highly reactive methyl radical then abstracts a hydrogen atom from the thiol group of HS-CoB, forming methane and a coenzyme B thiyl radical (•S-CoB). acs.orgnih.gov Subsequently, the •S-CoB radical attacks the sulfur of the Ni(II)-bound CoM, leading to the formation of a disulfide radical anion (this compound•-). acs.orgbiorxiv.org A final one-electron transfer from this radical anion to the Ni(II) center regenerates the active Ni(I) state of the enzyme and releases the final product, this compound. acs.org

Recent studies combining spectroscopic, kinetic, structural, and computational approaches suggest that the interaction between the substrates and the Ni(I) center may occur via long-range electron transfer. sci-hub.sebiorxiv.org Instead of a direct Ni(I)-sulfur interaction, it is proposed that methyl-SCoM and this compound bind to the active Ni(I) state through their sulfonate groups, forming a hexacoordinate Ni(I)-N/O complex. sci-hub.sebiorxiv.org This long-range electron transfer is thought to initiate the formation of the radical intermediates. sci-hub.se

Alternative, non-radical mechanisms have also been proposed, though they currently have less experimental support. One such mechanism involves a nucleophilic attack of the Ni(I) on the methyl group of methyl-SCoM, generating a CH3-Ni(III) intermediate and a CoM thiolate anion (-S-CoM). nih.govfrontiersin.org An electron transfer from -S-CoM to the CH3-Ni(III) species would then produce a •S-CoM radical and CH3-Ni(II). nih.gov Protonolysis of the CH3-Ni(II) intermediate would yield methane, and the subsequent steps would lead to the formation of this compound and regeneration of the Ni(I) state. nih.gov Another proposed mechanism suggests the formation of a highly reactive methyl anion and a Ni(III)-SCoM intermediate. frontiersin.org

Table 2: Comparison of Proposed Mechanistic Pathways for this compound Formation

Mechanism Feature Radical Pathway (Mechanism II) Non-Radical Pathway (Mechanism I)
Initial Attack Ni(I) on the sulfur of methyl-SCoM. nih.gov Ni(I) on the methyl group of methyl-SCoM. nih.gov
Key Intermediates Methyl radical (•CH3), Ni(II)-thiolate, Coenzyme B thiyl radical (•S-CoB). acs.orgnih.gov Methyl-Ni(III) intermediate, CoM thiolate anion (-S-CoM). nih.govfrontiersin.org
Methane Formation Hydrogen abstraction from HS-CoB by the methyl radical. acs.orgnih.gov Protonolysis of a CH3-Ni(II) intermediate. nih.gov
Supporting Evidence Supported by detailed kinetic, spectroscopic, and computational studies. acs.orgbiorxiv.orgsci-hub.se Less experimental support compared to the radical pathway. nih.gov
Involvement of Radical Intermediates in this compound Formation

Role of Coenzyme F430 in MCR-Catalyzed this compound Synthesis

At the heart of MCR's catalytic activity lies the prosthetic group, coenzyme F430, a nickel-containing tetrapyrrole derivative. rcsb.orgbiorxiv.orgontosight.ai This unique cofactor is essential for the reaction, with its central nickel ion undergoing redox changes during the catalytic cycle. ontosight.ai The active form of MCR contains Ni(I) in its F430 cofactor, which is a potent reductant necessary to initiate the cleavage of the methyl-SCoM bond. rcsb.orgacs.orgnih.gov The redox state of the nickel is critical, cycling between Ni(I), Ni(II), and potentially Ni(III) states throughout the reaction mechanism. frontiersin.orgnih.gov The F430 cofactor is held within a hydrophobic pocket of the enzyme, and its specific geometry and electronic properties are finely tuned to facilitate the challenging chemistry of methane formation. rcsb.orgbiorxiv.org

Post-Translational Modifications of MCR Affecting this compound Synthesis

The MCR enzyme undergoes several unusual post-translational modifications (PTMs) in the vicinity of its active site, which are thought to play important roles in regulating its function and, consequently, the synthesis of this compound. nih.gov These modifications include the methylation of specific amino acid residues, such as the formation of 5-(S)-methylarginine, and the conversion of glycine (B1666218) to thioglycine. nih.govfrontiersin.org While the precise functions of all these PTMs are still under investigation, they are believed to fine-tune the catalytic efficiency, stability, or assembly of the MCR complex. nih.gov For example, the radical S-adenosylmethionine (SAM) enzyme responsible for the methylation of arginine has been identified, highlighting the intricate cellular machinery dedicated to modifying MCR. frontiersin.org The presence and type of PTMs can vary between different MCR isoenzymes and species, suggesting a role in adapting the enzyme to specific metabolic needs. asm.org

Heterodisulfide Reductase (Hdr) Systems for this compound Reduction

Methanogenic archaea have evolved different strategies for the reduction of this compound, reflecting their diverse metabolic capabilities and environmental niches. The two primary systems are the cytoplasmic HdrABC complex, often associated with hydrogenases, and the membrane-bound HdrDE complex. nih.gov While cytoplasmic HdrABC is characteristic of obligate CO2-reducing methanogens, membrane-bound HdrDE is typically found in species that utilize acetate (B1210297) and methyl-group containing substrates. nih.gov However, some acetotrophic and methylotrophic species from the order Methanosarcinales also possess genes for the cytoplasmic HdrABC, suggesting a more versatile role for this enzyme. nih.gov

The cytoplasmic heterodisulfide reductase system is a key player in the energy metabolism of many methanogens, particularly those that utilize hydrogen as a primary electron donor.

In hydrogenotrophic methanogens, the reduction of this compound is carried out by a soluble multi-enzyme complex composed of heterodisulfide reductase (HdrABC) and a [NiFe]-hydrogenase (MvhADG). nih.govresearchgate.netasm.org This complex catalyzes the H2-dependent reduction of the heterodisulfide. tcdb.org The HdrABC portion is responsible for the actual reduction of this compound, while the MvhADG component facilitates the oxidation of molecular hydrogen (H2) to provide the necessary electrons. asm.org The entire process is a crucial part of the energy conservation mechanism in these organisms. asm.org

A key feature of the cytoplasmic HdrABC-MvhADG complex is its ability to perform flavin-based electron bifurcation (FBEB). asm.orgpnas.org This sophisticated mechanism allows the coupling of an exergonic reaction to drive an endergonic one. pnas.orgh1.co Specifically, the exergonic reduction of this compound with H2 is coupled to the endergonic reduction of ferredoxin (Fd) with H2. nih.govh1.cohud.ac.uk

The process can be summarized by the following reaction: 2H₂ + Fd(ox) + this compound → Fd(red)²⁻ + CoM-SH + CoB-SH + 2H⁺. nih.gov

This electron bifurcation, mediated by the HdrA subunit, allows the cell to generate low-potential reduced ferredoxin, which is essential for the first, energy-demanding step of CO2 reduction to formyl-methanofuran in hydrogenotrophic methanogenesis. asm.orgpnas.orgpnas.org The physical association of heterodisulfide reductase with enzymes like formylmethanofuran (B1241027) dehydrogenase provides a basis for this efficient energy coupling. pnas.orgnih.govresearchgate.net

Key Components of Cytoplasmic this compound ReductionFunctionOrganism Example
HdrABC Catalyzes the reduction of this compound.Methanothermobacter marburgensis
MvhADG A [NiFe]-hydrogenase that oxidizes H₂ to provide electrons.Methanococcus maripaludis
Flavin (in HdrA) Mediates electron bifurcation.General to hydrogenotrophic methanogens
Ferredoxin (Fd) Low-potential electron acceptor, essential for CO₂ fixation.General to hydrogenotrophic methanogens

In contrast to the cytoplasmic system, some methanogens, particularly within the order Methanosarcinales, utilize a membrane-bound complex to reduce this compound. This system is linked to the generation of a proton or sodium ion gradient across the cell membrane, contributing to ATP synthesis.

The membrane-bound heterodisulfide reductase, known as the HdrDE system, is prevalent in members of the Methanosarcinales. oup.comresearchgate.net This enzyme complex consists of two main subunits: HdrD, a membrane-associated protein containing [4Fe-4S] clusters, and HdrE, a membrane-integral b-type cytochrome. d-nb.info The HdrDE system catalyzes the reduction of this compound to its constituent thiols, CoM-SH and CoB-SH. d-nb.infomdpi.com

The electron donor for this reaction is typically reduced methanophenazine (MPH₂), a membrane-soluble electron carrier. d-nb.infomdpi.comresearchgate.net The heme groups in the HdrE subunit accept electrons from MPH₂ and transfer them to HdrD, which then facilitates the reduction of the heterodisulfide. d-nb.info This process is a key component of the electron transport chain in these organisms, contributing to energy conservation. oup.comresearchgate.net The HdrDE enzyme is a heterodimer containing two distinct b-type hemes and two [4Fe-4S] clusters per unit. qmul.ac.uk

FeatureHdrABC SystemHdrDE System
Location CytoplasmCell Membrane
Electron Donor H₂ (via MvhADG)Reduced Methanophenazine (MPH₂)
Key Components HdrABC, MvhADG, FlavinHdrD, HdrE (cytochrome b)
Energy Coupling Electron Bifurcation (generates reduced ferredoxin)Proton/Ion Gradient (via electron transport chain)
Prevalence Hydrogenotrophic methanogensMethanosarcinales (acetotrophic/methylotrophic)

Membrane-Bound Heterodisulfide Reductases

Role of Methanophenazine in Electron Transfer to HdrDE for this compound Regeneration

In methanogens from the order Methanosarcinales, which possess cytochromes, the reduction of this compound is catalyzed by a membrane-bound enzyme complex, HdrDE. nih.govpnas.orgnih.gov This process is a key part of a membrane-bound electron transport chain that contributes to energy conservation. nih.govasm.org A crucial component of this chain is methanophenazine (MPH), a lipid-soluble electron carrier within the membrane. d-nb.infobiorxiv.orgasm.org

The HdrDE complex receives electrons from reduced methanophenazine (MPH₂). asm.orgd-nb.infoasm.orgnih.gov The electrons for the reduction of methanophenazine can originate from different donors depending on the organism and growth substrate. For instance, in Methanosarcina barkeri growing on acetate or methanol (B129727), hydrogen (H₂) serves as an intermediate electron carrier. asm.orgbiorxiv.orgbiorxiv.org H₂ is oxidized by a membrane-bound hydrogenase (Vht), which in turn reduces methanophenazine. asm.orgnih.govbiorxiv.orgfrontiersin.org The resulting MPH₂ then donates its electrons to the HdrDE complex for the final reduction of this compound. asm.orgasm.orgnih.gov In Methanosarcina acetivorans, which can grow independently of H₂, reduced coenzyme F₄₂₀ (F₄₂₀H₂) and reduced ferredoxin (Fdred) can serve as electron donors to reduce methanophenazine via the F₄₂₀H₂ dehydrogenase (Fpo) and Rnf complexes, respectively. asm.orgbiorxiv.org

The HdrE subunit of the complex is a b-type cytochrome that accepts electrons from reduced methanophenazine. d-nb.info These electrons are then transferred to the HdrD subunit, which catalyzes the actual reduction of the heterodisulfide to regenerate the thiol coenzymes, CoM-SH and CoB-SH. d-nb.info This electron transfer from MPH₂ through HdrDE to this compound is a fundamental step in the respiratory chain of these organisms. d-nb.infobiorxiv.org

Proton-Translocating Electron Transport Coupled to this compound Reduction

The reduction of this compound by the HdrDE complex in Methanosarcinales is coupled to the translocation of protons across the cytoplasmic membrane, establishing a proton motive force that drives ATP synthesis. nih.govasm.orgnih.govnih.gov This process represents a form of anaerobic respiration where this compound is the terminal electron acceptor. d-nb.infotcdb.org

The electron transport chain involves several proton-pumping steps. For example, when H₂ is the electron donor in M. barkeri, its oxidation by the Vht hydrogenase on the outer surface of the membrane releases protons externally. asm.orgnih.gov The subsequent oxidation of reduced methanophenazine by HdrDE also results in the release of protons to the outside of the cell. asm.orgnih.gov Specifically, the oxidation of one molecule of MPH₂ by HdrDE is coupled to the translocation of two protons from the cytoplasm to the exterior. nih.govpnas.org

Diversity of Hdr Isoenzymes and Their Distinct Specificities for this compound

Heterodisulfide reductases are not uniform across all methanogens; they exist as different isoenzymes with distinct structures, cellular locations, and associated electron carriers. nih.govnih.gov The two major classes are the membrane-bound HdrDE and the cytoplasmic HdrABC. nih.gov

HdrDE: This complex is characteristic of methanogens with cytochromes, such as those in the order Methanosarcinales. nih.govpnas.org It is a membrane-integral complex that contains heme b and iron-sulfur clusters. nih.govd-nb.info HdrDE functions as the terminal reductase in a respiratory chain, accepting electrons from the membrane-soluble carrier methanophenazine to reduce this compound, a process coupled to proton translocation and chemiosmotic energy conservation. nih.govasm.orgasm.orgnih.gov

HdrABC: This complex is a soluble, cytoplasmic enzyme found in methanogens that lack cytochromes, such as hydrogenotrophic methanogens like Methanothermobacter and Methanococcus. nih.govpnas.orgfrontiersin.org Unlike HdrDE, HdrABC contains a flavin adenine (B156593) dinucleotide (FAD) cofactor and does not directly participate in generating a membrane potential. nih.govpnas.org Instead, it is a key enzyme in a different energy-coupling mechanism known as flavin-based electron bifurcation (FBEB). mpg.deresearchgate.net In this process, the HdrABC complex couples the exergonic reduction of this compound to the endergonic reduction of a low-potential electron carrier, typically ferredoxin. pnas.orgnih.govamazonaws.com

Interestingly, some methanogens, like Methanosarcina acetivorans and M. barkeri, possess genes for both HdrDE and HdrABC complexes. nih.govasm.orgasm.org This suggests that these organisms can utilize both membrane-based and cytoplasmic redox-balancing and energy-conserving strategies depending on the growth conditions and substrate. nih.govasm.orgasm.org For example, M. acetivorans uses both types of Hdr during growth on methylotrophic substrates. asm.orgasm.org The presence of these isoenzymes provides metabolic flexibility, allowing adaptation to different environments and energy substrates.

Electron Donors and Acceptors in this compound Regeneration

The regeneration of CoM-SH and CoB-SH from this compound requires an electron donor. The physiological electron donors for heterodisulfide reductases vary among different methanogenic archaea and are dependent on the specific metabolic pathway being utilized. d-nb.info The primary electron donors involved in this crucial reduction are molecular hydrogen (H₂), the reduced form of coenzyme F₄₂₀ (F₄₂₀H₂), and reduced ferredoxin (Fdred). d-nb.info

H₂-Dependent this compound Reduction

Molecular hydrogen is a common electron donor for this compound reduction in many methanogens. d-nb.info This process can occur through two distinct mechanisms involving different Hdr isoenzymes.

In cytochrome-containing methanogens like Methanosarcina barkeri, a membrane-bound H₂:heterodisulfide oxidoreductase system facilitates this reaction. asm.orgpnas.org This system involves a membrane-bound hydrogenase (Vht) that oxidizes H₂ at the outer membrane surface and transfers electrons to methanophenazine. asm.orgasm.orgnih.gov The reduced methanophenazine then serves as the electron donor for the HdrDE complex, which reduces this compound while pumping protons. asm.orgasm.org

Coenzyme F₄₂₀ (F₄₂₀H₂)-Dependent this compound Reduction

Reduced coenzyme F₄₂₀ (F₄₂₀H₂) is another key electron donor for heterodisulfide reduction, particularly in Methanosarcinales. d-nb.infopnas.org In M. barkeri, an F₄₂₀H₂:heterodisulfide oxidoreductase system exists alongside the H₂-dependent pathway. pnas.orgnih.gov This system consists of the F₄₂₀H₂ dehydrogenase (Fpo) complex and the HdrDE complex. biorxiv.orgpnas.org Fpo oxidizes F₄₂₀H₂ and transfers electrons to methanophenazine, a process coupled to proton translocation. pnas.org Reduced methanophenazine then passes the electrons to HdrDE for the reduction of this compound. pnas.org

In some methanogens, HdrABC complexes can also utilize F₄₂₀H₂. For instance, in M. barkeri, it's proposed that a cytoplasmic HdrABC complex can use F₄₂₀H₂ as an electron donor for an electron-bifurcating reaction that reduces both this compound and ferredoxin. frontiersin.orgfrontiersin.org This provides a cytoplasmic route for regenerating reduced ferredoxin, complementing the membrane-bound energy conservation systems. frontiersin.orgfrontiersin.org In Methanococcus voltae, washed membranes have been shown to catalyze the F₄₂₀H₂-dependent reduction of this compound, a reaction mediated by a membrane-associated F₄₂₀-reducing hydrogenase. nih.gov

Ferredoxin (Fdred)-Dependent this compound Reduction

Reduced ferredoxin (Fdred) serves as the electron donor for this compound reduction in specific metabolic contexts, notably during aceticlastic (acetate-utilizing) methanogenesis in Methanosarcina species. d-nb.info In this pathway, the oxidation of an acetyl group generates Fdred. d-nb.info The electrons from Fdred are then transferred to the membrane-bound electron transport chain. d-nb.info

In M. mazei and M. barkeri, Fdred is oxidized by the membrane-bound Ech hydrogenase, producing H₂. d-nb.infonih.gov This H₂ then acts as an intermediate, being reoxidized by the Vht hydrogenase to reduce methanophenazine, which ultimately donates electrons to HdrDE for this compound reduction. d-nb.infobiorxiv.org In contrast, Methanosarcina acetivorans, which lacks an Ech hydrogenase, uses a membrane-bound Rnf complex to directly oxidize Fdred and reduce methanophenazine, which then links to HdrDE. asm.orgd-nb.info

Furthermore, cytoplasmic HdrABC complexes in Methanosarcina are also proposed to use Fdred. The HdrA2B2C2 complex in M. acetivorans can catalyze the transfer of electrons from Fdred to this compound. uniprot.orguniprot.org This complex may also perform electron bifurcation, using Fdred to reduce both this compound and another acceptor, or conversely, using another donor to reduce both Fd and this compound. uniprot.orguniprot.org

Table 1: Comparison of this compound Reduction Pathways

Feature HdrDE-Mediated Pathway HdrABC-Mediated Pathway
Enzyme Complex Membrane-bound Heterodisulfide Reductase (HdrDE) Cytoplasmic Heterodisulfide Reductase (HdrABC)
Cellular Location Cytoplasmic Membrane Cytoplasm
Key Cofactors Heme b, Iron-Sulfur Clusters Flavin Adenine Dinucleotide (FAD), Iron-Sulfur Clusters
Primary Electron Donors Reduced Methanophenazine (MPH₂) H₂, F₄₂₀H₂, Reduced Ferredoxin (Fdred)
Energy Conservation Chemiosmotic (Proton/Sodium Ion Pumping) Flavin-Based Electron Bifurcation (FBEB)
Typical Organisms Methanosarcina spp. (e.g., M. barkeri, M. acetivorans) Methanothermobacter spp., Methanococcus spp.

| Coupled Reaction | ATP synthesis via ATP synthase | Endergonic reduction of ferredoxin |

Table 2: Compound Names

Abbreviation Full Compound Name
This compound Heterodisulfide of Coenzyme M and Coenzyme B
CoM-SH Coenzyme M
CoB-SH Coenzyme B
MPH Methanophenazine
MPH₂ Reduced Methanophenazine
F₄₂₀ Coenzyme F₄₂₀
F₄₂₀H₂ Reduced Coenzyme F₄₂₀
Fdred Reduced Ferredoxin
Fdₒₓ Oxidized Ferredoxin
FAD Flavin Adenine Dinucleotide
H₂ Molecular Hydrogen
ATP Adenosine Triphosphate

Role of Com S S Cob in Methanogenic Pathways

CoM-S-S-CoB as the Terminal Electron Acceptor in the Methane-Forming Process

In the conclusive step of methanogenesis, the enzyme methyl-coenzyme M reductase (MCR) catalyzes the reduction of a methyl group attached to coenzyme M (CH₃-S-CoM) to methane (B114726) (CH₄). researchgate.netontosight.ai This reaction utilizes coenzyme B (HS-CoB) as the electron donor, resulting in the formation of the heterodisulfide this compound. wikipedia.orgwikipedia.orgnih.govnih.gov This process is conserved across all methanogenic pathways. researchgate.net The this compound then acts as the terminal electron acceptor for the methanogenic respiratory chain. nih.govpnas.orgnih.gov The reduction of this compound back to its constituent thiols, HS-CoM and HS-CoB, is a highly exergonic reaction catalyzed by heterodisulfide reductase (Hdr) and is coupled to energy conservation. researchgate.netnih.govportlandpress.com

The standard redox potential (E°') of the this compound/HS-CoM + HS-CoB couple is approximately -140 mV. mpg.denih.gov However, for the MCR enzyme to remain in its active Ni(I) state, the cellular redox potential of this couple needs to be considerably more negative. acs.org High concentrations of this compound can lead to the inactivation of MCR. asm.org

This compound Flux in Hydrogenotrophic Methanogenesis

Hydrogenotrophic methanogenesis involves the reduction of carbon dioxide (CO₂) to methane using hydrogen (H₂) as the primary electron donor. In this pathway, the reduction of this compound is a critical energy-conserving step. ru.nl In many hydrogenotrophic methanogens that lack cytochromes, this reduction is coupled to the endergonic reduction of ferredoxin via a process called flavin-based electron bifurcation (FBEB). nih.govmpg.depnas.org

The HdrABC enzyme complex, often associated with a hydrogenase, facilitates this bifurcation. nih.gov It couples the exergonic reduction of this compound by H₂ to the endergonic reduction of ferredoxin. nih.govnih.gov The reduced ferredoxin is then used to drive the first step of CO₂ reduction. nih.gov This elegant mechanism allows these organisms to overcome the thermodynamic barrier of the initial activation of CO₂. The constant cycling and regeneration of this compound are, therefore, essential for the continuous operation of this pathway. nih.gov

Table 1: Key Reactions in Hydrogenotrophic Methanogenesis Involving this compound

ReactionEnzyme/ComplexSignificance
CH₃-S-CoM + HS-CoB → CH₄ + this compoundMethyl-coenzyme M reductase (MCR)Formation of the terminal electron acceptor.
This compound + H₂ → HS-CoM + HS-CoBHeterodisulfide Reductase (Hdr) coupled with HydrogenaseRegeneration of coenzymes and energy conservation.
H₂ + Ferredoxinox + this compound → 2H⁺ + Ferredoxinred + HS-CoM + HS-CoBHdr-Hydrogenase Complex (Electron Bifurcation)Couples exergonic heterodisulfide reduction to endergonic ferredoxin reduction.

This compound in Methylotrophic Methanogenesis Pathways

Methylotrophic methanogens utilize C1 compounds such as methanol (B129727), methylamines, and methyl sulfides as substrates. portlandpress.comd-nb.info In this pathway, a portion of the methyl groups is oxidized to CO₂ to generate electrons for the reduction of the remaining methyl groups to methane. ru.nlamazonaws.com

The final step, as in other pathways, is the MCR-catalyzed reaction producing methane and this compound. nih.gov The subsequent reduction of this compound is a key energy-conserving step. pnas.org In organisms like Methanosarcina, which possess cytochromes, the reduction of this compound is linked to a membrane-bound electron transport chain involving methanophenazine (B1232985), which generates a proton motive force for ATP synthesis. pnas.orgpnas.orgasm.org Depletion of the terminal oxidase, HdrED, which reduces this compound, leads to significant changes in gene expression, highlighting a cellular mechanism to sense the intracellular ratio of this compound to its reduced thiol forms. asm.org

This compound Involvement in Aceticlastic Methanogenesis

Aceticlastic methanogenesis, the cleavage of acetate (B1210297) into methane and CO₂, is a major source of biogenic methane. researchgate.net In this pathway, the methyl group of acetate is ultimately transferred to coenzyme M to form CH₃-S-CoM, which is then reduced to methane, forming this compound. amazonaws.comnih.gov The electrons required for this reduction come from the oxidation of the carbonyl group of acetate to CO₂.

Table 2: Electron Transport in Aceticlastic Methanogenesis

Electron DonorElectron Carrier(s)Terminal Electron AcceptorKey Enzyme ComplexesOrganism Example
Ferredoxin (from acetate oxidation)MethanophenazineThis compoundEch hydrogenase, HdrEDMethanosarcina barkeri
Ferredoxin (from acetate oxidation)MethanophenazineThis compoundRnf complex, HdrEDMethanosarcina acetivorans

This compound in Reverse Methanogenesis and Anaerobic Methane Oxidation

Anaerobic oxidation of methane (AOM) is a process where methane is oxidized using an external electron acceptor like sulfate, nitrate, or metal ions. ru.nl This process is essentially the reverse of methanogenesis and is catalyzed by ANME archaea. nih.govamazonaws.com In AOM, MCR works in reverse, activating methane to form methyl-coenzyme M. nih.govacs.orgresearchgate.net

This endergonic methane activation is thought to be driven by coupling it to the reduction of this compound. frontiersin.org In this reverse pathway, the oxidation of methane and subsequent steps generate reduced cofactors like F₄₂₀H₂ and reduced ferredoxin. frontiersin.org The electrons from these carriers are then transferred through an electron transport chain to a terminal electron acceptor. frontiersin.orgvliz.be The formation of this compound from the oxidation of HS-CoM and HS-CoB is a key step, where the electrons may be funneled to the membrane quinone pool. frontiersin.org The redox potential of the this compound/CoM-SH+CoB-SH couple at -143 mV makes the electron transfer to menaquinone (E°' = -80 mV) an exergonic process. frontiersin.org

Molecular Mechanisms and Structural Biology of Com S S Cob Interconversion

Catalytic Active Site Architecture of MCR for CoM-S-S-CoB Formation

Methyl-coenzyme M reductase (MCR) is the enzyme responsible for the final step in methanogenesis, the formation of methane (B114726) and the heterodisulfide this compound from methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB). researchgate.netnih.gov The active site of MCR is a highly specialized environment, buried deep within the enzyme and accessible only through a narrow substrate channel approximately 50 Å long. nih.gov This architecture plays a critical role in orchestrating the precise sequence of events leading to this compound synthesis. The enzyme typically exists as a dimer of heterotrimers (α₂β₂γ₂) with two active sites. biorxiv.orgacs.org

Ligand Coordination and Redox Chemistry of Nickel in Coenzyme F430 During this compound Synthesis

At the heart of the MCR active site lies the nickel-containing prosthetic group, coenzyme F430, a unique hydrocorphinoid. biorxiv.org The nickel ion within F430 is central to the catalytic activity and undergoes changes in its coordination and oxidation state throughout the reaction cycle. For catalysis to occur, the nickel must be in the active Ni(I) oxidation state. researchgate.netresearchgate.net

The prevailing mechanistic hypothesis involves a radical-based pathway. nih.govbiorxiv.org In this model, the Ni(I) center of F430 initiates the homolytic cleavage of the C-S bond in methyl-coenzyme M, generating a methyl radical and a Ni(II)-thiolate intermediate. acs.org Spectroscopic and computational studies have challenged the initial assumption of a direct Ni-S bond with the substrate, proposing instead that CH₃-S-CoM and the product this compound may bind to the Ni(I) center via their sulfonate groups. nih.gov This alternative binding mode would necessitate long-range electron transfer. nih.gov The methyl radical then abstracts a hydrogen atom from the thiol group of coenzyme B, forming methane and a coenzyme B thiyl radical (•S-CoB). This radical subsequently reacts with the Ni-bound coenzyme M to form a disulfide radical anion. A final one-electron transfer to the nickel center regenerates the active Ni(I) state and releases the this compound product. acs.org

The redox chemistry is finely tuned, with the protein environment playing a crucial role in stabilizing the different nickel oxidation states and radical intermediates. Synthetic model complexes of F430 have been instrumental in studying the reversible one-electron reduction of the inactive Ni(II) form to the catalytically competent Ni(I) state. rsc.orguzh.ch

Substrate Binding and Conformational Changes Leading to this compound Production

The binding of substrates to the MCR active site is a highly ordered process that induces significant conformational changes. Kinetic analyses have demonstrated that methyl-coenzyme M must bind first. nih.gov This initial binding event triggers conformational shifts within the active site, optimizing it for the subsequent binding of coenzyme B. researchgate.netnih.gov This sequential binding ensures that the substrates are correctly positioned for the reaction to proceed. nih.gov

Crystal structures of MCR in different states have provided snapshots of these conformational changes. researchgate.net For instance, the structure of MCR with bound coenzymes reveals a hydrophobic cage composed of aromatic and hydrophobic residues that shields the reaction environment from water molecules. researchgate.net The binding of coenzyme M leads to specific alterations that are thought to control the entry of coenzyme B into the substrate channel. researchgate.netnih.gov The CoB portion of the substrate is stabilized at the top of the channel through electrostatic interactions. biorxiv.org However, crystal structures with coenzyme B analogs did not show the large conformational changes initially proposed, suggesting that the interactions with methyl-SCoM and the oxidation state of the nickel center are more critical drivers of the catalytic cycle. biorxiv.org

Structural Elucidation of Hdr Complexes Involved in this compound Reduction

To sustain methanogenesis, the this compound produced by MCR must be reduced back to its constituent thiols, HS-CoM and HS-CoB. nih.gov This vital reductive step is catalyzed by heterodisulfide reductase (Hdr) complexes. nih.gov In many methanogens, Hdr exists as a soluble cytoplasmic complex, often associated with a [NiFe]-hydrogenase (Mvh). usp.br

Quaternary Structure of HdrABC-MvhADG Complexes

The soluble HdrABC-MvhADG complex is a large, multi-subunit assembly. usp.br Structural studies of the complex from Methanothermococcus wolfeii and Methanothermococcus thermolithotrophicus have revealed a heterododecameric structure, which is essentially a dimer of HdrABC-MvhADG heterohexamers. usp.brplos.org

The core of the complex is a dimer of the HdrA subunits, which serves as a scaffold for the other components. acs.org Two catalytic arms, the HdrBC module and the MvhADG hydrogenase module, are attached to each HdrA subunit. acs.org This intricate quaternary structure is essential for coupling the oxidation of an electron donor, such as H₂, to the reduction of this compound.

Complex Subunits Overall Structure Key Features
HdrABC-MvhADGHdrA, HdrB, HdrC, MvhA, MvhD, MvhGHeterododecamer (dimer of heterohexamers)Central HdrA dimer, two catalytic arms (HdrBC and MvhADG)

Metal Centers and Cofactors (e.g., Iron-Sulfur Clusters, Flavins) in Hdr for this compound Reduction

The HdrABC-MvhADG complex is rich in metal centers and organic cofactors that are crucial for its catalytic function. These include:

Flavin Adenine (B156593) Dinucleotide (FAD): Located in the HdrA subunit, FAD is the site of electron bifurcation. plos.orgresearchgate.net

Iron-Sulfur ([Fe-S]) Clusters: A multitude of [4Fe-4S] clusters are distributed throughout the complex, forming an electron transfer relay. nih.govplos.org HdrA and HdrC contain conventional [4Fe-4S] clusters. nih.govmpg.de

Non-cubane [4Fe-4S] Clusters: HdrB contains two unique, non-cubane [4Fe-4S] clusters at the active site of this compound reduction. usp.brmpg.de These clusters are composed of fused [3Fe-4S]-[2Fe-2S] units. usp.br

[NiFe] Center: The MvhA subunit of the hydrogenase module contains a [NiFe] active site for the oxidation of H₂. acs.org

The HdrB subunit, which directly catalyzes the reduction of the heterodisulfide, features cysteine-rich motifs that coordinate its specialized iron-sulfur clusters. mpg.de

Subunit Cofactors Function
HdrAFAD, [4Fe-4S] clustersElectron bifurcation, structural core
HdrB2 x non-cubane [4Fe-4S] clustersCatalytic site for this compound reduction
HdrC2 x [4Fe-4S] clustersElectron transfer
MvhA[NiFe] centerH₂ oxidation
MvhD, MvhG[Fe-S] clustersElectron transfer

Electron Transfer Pathways within Hdr Systems for this compound Regeneration

The HdrABC-MvhADG complex employs a sophisticated mechanism known as flavin-based electron bifurcation (FBEB) to couple the exergonic reduction of this compound with the endergonic reduction of a low-potential electron carrier, ferredoxin. nih.govmpg.de

Electrons are derived from the oxidation of H₂ at the [NiFe] center in MvhA. acs.org

These electrons are transferred through the [Fe-S] clusters of the Mvh module to the FAD cofactor in HdrA. nih.govplos.org

At the FAD site, the electrons are "bifurcated" or split. One electron travels down a high-potential pathway to reduce this compound, while the other is boosted to a lower potential to reduce ferredoxin. nih.govfrontiersin.org

The electron destined for this compound is channeled through the [4Fe-4S] clusters of HdrC to the specialized non-cubane [4Fe-4S] clusters in HdrB. nih.govusp.br

At the active site in HdrB, the disulfide bond of this compound is reductively cleaved. Structural data from soaking experiments suggest that the heterodisulfide is clamped between the two non-cubane [4Fe-4S] clusters. usp.br The disulfide bond is then homolytically cleaved, and the resulting coenzyme M and coenzyme B moieties bind to the iron atoms of the clusters. usp.br The release of the reduced thiols, HS-CoM and HS-CoB, occurs sequentially upon the transfer of two individual electrons. usp.br This intricate electron transfer network ensures the efficient regeneration of the coenzymes required for continued methane synthesis.

Regulation and Homeostasis of Com S S Cob Levels

Transcriptional Regulation of Enzymes Involved in CoM-S-S-CoB Metabolism

The transcription of genes encoding the enzymes responsible for the reduction of this compound, namely the heterodisulfide reductases (Hdr), is a primary point of control. Methanogens possess different types of Hdr enzymes, principally the cytoplasmic HdrABC complex and the membrane-bound HdrED complex, whose expression is modulated in response to environmental cues and cellular needs. nih.govplos.orgnih.gov

The availability of the terminal electron acceptor, this compound, is a key signal for transcriptional regulation. When the reduction of this compound is impaired, for instance, by limiting the essential terminal oxidase HdrED, a significant transcriptional response is triggered in the model organism Methanosarcina acetivorans. nih.govresearchgate.net This condition leads to an imbalance in the intracellular pool of methanogenesis cofactors, with an accumulation of this compound and a depletion of the reduced thiols HS-CoM and HS-CoB. nih.gov

Research indicates that cells possess specific mechanisms to sense these imbalances. researchgate.net The methylotrophic methanogenesis regulator MsrC has been implicated in sensing the intracellular ratio of this compound to its reduced thiol forms. nih.govresearchgate.net Depletion of HdrED, and the consequent buildup of this compound, leads to the upregulation of transcripts for several key processes, including methyltransferases and coenzyme B biosynthesis. nih.govresearchgate.net This suggests a feed-forward regulatory loop where the cell attempts to compensate for the bottleneck in the terminal reduction step by modulating the expression of genes involved in the preceding steps of methanogenesis. researchgate.net

Furthermore, in Methanosarcina barkeri, a novel transcriptional regulator, HdrR, has been identified that specifically activates the transcription of the hdrBCA operon. This regulator binds to the promoter region of the operon, providing a direct mechanism for controlling the expression of the cytoplasmic heterodisulfide reductase in response to specific metabolic conditions.

Imbalances in the this compound pool have a widespread impact on the transcriptome of methanogens. Experiments involving the depletion of the HdrED enzyme in M. acetivorans have provided detailed insights into the genes that are differentially expressed. These studies reveal a complex interplay between the concentrations of this compound and ATP in the cell. nih.gov

Depletion of HdrED, which mimics an accumulation of this compound, results in the increased abundance of transcripts for:

Methyltransferases: such as mtaC2, mtaB3, and mtaC3. nih.govresearchgate.net

Coenzyme B biosynthesis genes. nih.govresearchgate.net

C1 metabolism genes. nih.govresearchgate.net

Pyrimidine compound biosynthesis genes. nih.govresearchgate.net

Conversely, deletion of the non-essential cytoplasmic HdrABC in M. acetivorans also leads to transcriptional changes, including the upregulation of genes for coenzyme M and coenzyme B biosynthesis. nih.gov These findings underscore the cell's ability to sense and respond to the functional status of different components of its this compound-reducing machinery.

Gene CategoryRegulation Response to HdrED Depletion (this compound Accumulation)OrganismReference
Methyltransferases Upregulation of mtaC2, mtaB3, mtaC3Methanosarcina acetivorans nih.govresearchgate.net
Coenzyme Biosynthesis Upregulation of Coenzyme B biosynthesis genesMethanosarcina acetivorans nih.govresearchgate.net
C1 Metabolism UpregulationMethanosarcina acetivorans nih.govresearchgate.net
Pyrimidine Metabolism UpregulationMethanosarcina acetivorans nih.govresearchgate.net
Methylsulfide Metabolism Upregulation of mtsD, mtsH, mtsF/cmtA, mtpC, mtpA (in ΔhdrABC mutant)Methanosarcina acetivorans nih.gov

Response to Terminal Electron Acceptor Availability and this compound Sensing

Post-Transcriptional and Post-Translational Control Influencing this compound Dynamics

While transcriptional regulation is a key control point, post-transcriptional and post-translational mechanisms also contribute to the fine-tuning of this compound dynamics. These layers of regulation allow for more rapid responses to changes in cellular conditions than transcriptional control alone.

Evidence suggests that post-transcriptional regulation, including the action of small RNAs (sRNAs), plays a role in modulating methanogenesis. nih.gov In Methanosarcina mazei, sRNAs have been shown to regulate gene expression by inhibiting translation. core.ac.uk While direct regulation of hdr transcripts by sRNAs or riboswitches has not yet been definitively demonstrated, the presence of these regulatory systems in methanogens suggests they could be involved in controlling the levels of enzymes in the this compound cycle. nih.govunict.itnih.gov

At the post-translational level, the activity of enzymes in the methanogenesis pathway is subject to control. The formation of large multi-enzyme complexes is one such mechanism. In some methanogens, the HdrABC complex associates with hydrogenases (like Mvh) and formylmethanofuran (B1241027) dehydrogenases (Fmd) to form supercomplexes. nih.govresearchgate.net This protein-protein interaction facilitates substrate channeling and the efficient coupling of electron transfer to this compound reduction, thereby influencing its dynamics. nih.govresearchgate.net

Interplay with Cellular Energy Status and ATP Synthesis in Relation to this compound Cycling

The cycling of this compound is inextricably linked to the cellular energy status and ATP synthesis. The reduction of this compound is a major site of energy conservation in many methanogens. nih.gov

In Methanosarcina species, the membrane-bound HdrED complex plays a critical role in this process. It oxidizes reduced methanophenazine (B1232985), a membrane electron carrier, and uses the electrons to reduce this compound. nih.govnih.gov This electron transfer is coupled to the translocation of protons across the cell membrane, which generates a proton motive force that is subsequently used by ATP synthase to produce ATP. nih.govnih.gov Therefore, the rate of this compound reduction by HdrED is directly coupled to the rate of ATP synthesis.

An imbalance in the this compound pool, such as that caused by the depletion of HdrED, leads to a collapse of the transmembrane proton gradient and a subsequent decrease in ATP synthesis. nih.gov This energy stress is a key signal that triggers the widespread transcriptional changes observed under these conditions. nih.gov

In contrast, the cytoplasmic HdrABC complex is not directly involved in generating a proton motive force. nih.gov However, in some methanogens, it participates in a novel energy conservation mechanism called flavin-based electron bifurcation. Here, the exergonic reduction of this compound is coupled to the endergonic reduction of ferredoxin, a low-potential electron carrier required for the initial step of CO₂ reduction in hydrogenotrophic methanogenesis. nih.govnih.gov This coupling allows the cell to efficiently utilize the energy released from this compound reduction to drive an otherwise unfavorable but essential reaction.

Regulatory AspectKey FindingsImplication for this compound HomeostasisOrganism(s)Reference(s)
Transcriptional Control (HdrED) Depletion leads to upregulation of methyltransferase and coenzyme B synthesis genes.The cell attempts to compensate for the blockage in this compound reduction.Methanosarcina acetivorans nih.govresearchgate.net
Transcriptional Control (HdrABC) Overexpression increases methane (B114726) production rate but decreases metabolic efficiency on methanol (B129727).HdrABC competes with the energy-conserving HdrED pathway for electrons.Methanosarcina acetivorans nih.gov
Sensing Mechanism The regulator MsrC is implicated in sensing the this compound/thiol ratio.Provides a mechanism for the cell to detect and respond to imbalances in the coenzyme pool.Methanosarcina acetivorans nih.govresearchgate.net
Post-Translational Control HdrABC forms supercomplexes with other enzymes (e.g., Mvh, Fdh).Facilitates efficient electron transfer and substrate channeling to this compound.Various methanogens nih.govresearchgate.net
Energy Coupling (HdrED) HdrED-mediated reduction of this compound is linked to proton translocation and ATP synthesis.Directly ties the rate of this compound cycling to the cell's energy status.Methanosarcina species nih.govnih.gov
Energy Coupling (HdrABC) Coupled to ferredoxin reduction via electron bifurcation in some species.Allows the energy from this compound reduction to drive other essential reactions.Hydrogenotrophic methanogens nih.govnih.gov

Analytical and Methodological Approaches for Com S S Cob Research

In Vitro Synthesis and Purification Methodologies for CoM-S-S-CoB

The in vitro synthesis of this compound is essential for a wide range of biochemical and enzymatic studies, providing the necessary substrate to investigate the activity of enzymes such as heterodisulfide reductase. A common method for its preparation involves the chemical oxidation of its constituent thiols, coenzyme M (CoM-SH) and coenzyme B (CoB-SH).

One established synthesis protocol utilizes thiol exchange chemistry, reacting CoB-S-S-CoB homodisulfide with CoM-SH to produce the desired heterodisulfide. nih.gov Following synthesis, purification is critical to remove unreacted starting materials and homodisulfide byproducts (CoM-S-S-CoM and CoB-S-S-CoB). High-performance liquid chromatography (HPLC) is a frequently used technique for this purpose. The formation of this compound can be monitored and confirmed by HPLC analysis. auburn.edu

A specific HPLC purification method employs a C18 reverse-phase column. nih.gov The separation is typically achieved using a gradient elution, for instance with a mobile phase consisting of ammonium (B1175870) bicarbonate and a methanol (B129727) gradient. nih.gov This methodology allows for the isolation of highly pure this compound, which is crucial for accurate enzymatic and spectroscopic analyses.

Table 1: HPLC Purification of this compound

ParameterDescriptionReference
HPLC SystemMagic 2002 HPLC nih.gov
ColumnMagic C18AQ, 5-μm particle size, 100-Å pore size (2.0 by 150 mm) with a C1 (silica) reverse-phase micro guard column nih.gov
Mobile PhaseBuffer containing 25 mM ammonium bicarbonate with a methanol gradient (0 to 80%) nih.gov
Flow Rate0.3 ml/min nih.gov

Spectroscopic Techniques for Characterizing this compound and its Intermediates

Spectroscopic methods are indispensable for elucidating the structure, function, and reaction mechanisms of enzymes that interact with this compound. Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, has been instrumental in characterizing the paramagnetic intermediates formed during the catalytic cycle of heterodisulfide reductase (Hdr).

When the oxidized form of Hdr from Methanothermobacter marburgensis is incubated with CoM-SH in the absence of CoB-SH, a unique paramagnetic species is formed, which can be detected by EPR spectroscopy. nih.gov This species exhibits distinct g-values (gxyz = 2.013, 1.991, and 1.938) and is believed to be a reaction intermediate, likely a [4Fe-4S]3+ cluster interacting with CoM-SH. nih.gov The broadening of the EPR signal when using 57Fe-enriched enzyme confirms that the species is at least partially iron-based. nih.gov Similar EPR signals have been observed in Hdr from Methanosarcina barkeri. nih.govmpg.de

Further insights into the interaction between the substrate and the enzyme's active site have been gained using selenium-based analogs. Se X-ray absorption spectroscopy of Hdr treated with the selenium analog of coenzyme M (CoM-SeH) provided direct evidence of a Se-Fe interaction at a distance of 2.4 Å, confirming that the substrate binds directly to the iron-sulfur cluster of the enzyme. nih.gov In addition to EPR, UV-visible absorption spectroscopy is used to characterize the iron-sulfur clusters and flavins present in enzymes involved in this compound metabolism. d-nb.info

Table 2: Spectroscopic Characterization of this compound Related Intermediates

TechniqueSampleKey FindingReference
EPR SpectroscopyOxidized Hdr from M. marburgensis + CoM-SHFormation of a unique paramagnetic species with g-values of 2.013, 1.991, and 1.938, indicating a reaction intermediate. nih.gov
EPR SpectroscopyOxidized Hdr from M. barkeri + CoM-SHA paramagnetic species with similar EPR properties to that in M. marburgensis was identified. nih.govmpg.de
Se X-ray Absorption SpectroscopyHdr treated with CoM-SeHDirect evidence of an Fe-Se interaction at a distance of 2.4 Å, confirming substrate binding to the Fe-S cluster. nih.gov
UV-Visible SpectroscopyPurified iron-sulfur flavoproteinsReveals the presence of flavins and iron-sulfur clusters through characteristic absorbance maxima. d-nb.info

Chromatographic and Mass Spectrometric Methods for this compound Quantification

Accurate quantification of this compound and its related metabolites is crucial for studying metabolic fluxes and enzyme kinetics. Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive and specific variant, tandem mass spectrometry (LC-MS/MS), are powerful analytical tools for this purpose.

While specific, detailed protocols for the routine quantification of this compound are not extensively published, the principles of LC-MS/MS are well-suited for such analyses. These methods typically involve separation of the analyte from a complex biological matrix using a reversed-phase HPLC column, such as a C18 column. nih.govbiorxiv.orginnovareacademics.in The eluent is then introduced into a mass spectrometer, where the compound is ionized (e.g., by electrospray ionization) and detected based on its mass-to-charge ratio. nih.gov For LC-MS/MS, a specific parent ion is selected and fragmented, and a characteristic fragment ion is monitored for highly selective quantification. nih.govbiorxiv.org

In research settings, HPLC has been used to monitor the synthesis of this compound and to check for its complete reduction in enzymatic assays, although it was noted that ascertaining complete reduction via HPLC can be challenging under certain conditions. auburn.edupnas.org Mass spectrometric analysis of peptides from proteins involved in this compound metabolism is also performed using techniques like LC-MS/MS to identify and characterize these proteins. d-nb.info

Table 3: General Parameters for LC-MS/MS Quantification

ParameterCommon ApproachReference
Chromatographic SeparationReversed-phase HPLC with a C18 column. nih.govbiorxiv.orginnovareacademics.in
Mobile PhaseA gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). biorxiv.orginnovareacademics.in
IonizationPositive-ion electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govinnovareacademics.in
DetectionMultiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. nih.gov

Enzyme Activity Assays for this compound Formation and Reduction

Enzyme activity assays are fundamental for characterizing the enzymes involved in the formation and reduction of this compound. These assays are typically performed under anaerobic conditions and often rely on spectrophotometric measurements.

The activity of heterodisulfide reductase (Hdr) is commonly assayed by monitoring the oxidation of a reduced artificial electron donor in the presence of this compound. researchgate.net A widely used method is the benzylviologen-dependent heterodisulfide reductase assay, where the decrease in absorbance at 575 nm, corresponding to the oxidation of reduced benzylviologen, is measured. nih.gov The reaction mixture for such an assay typically contains a phosphate (B84403) buffer, reduced benzylviologen, a source of the enzyme (e.g., cell membranes), and this compound to initiate the reaction. nih.gov

Table 4: Examples of Enzyme Activity Assays for this compound Metabolism

AssayPrincipleMeasurementReference
Benzylviologen-dependent heterodisulfide reductase activityOxidation of reduced benzylviologen coupled to the reduction of this compound.Decrease in absorbance at 575 nm. nih.gov
H2:heterodisulfide oxidoreductase activityReduction of this compound with H2 as the electron donor.Quantification of 1 µmol of this compound reduced per minute. nih.gov
This compound-dependent ferredoxin reductionReduction of ferredoxin coupled to the oxidation of an electron donor, dependent on this compound.Decrease in absorbance at 390 nm. pnas.org
In vitro methane (B114726) productionMethane formation from substrates in cell extracts, initiated by this compound.Quantification of methane production by gas chromatography. nih.govresearchgate.net

Genetic Perturbation Studies (e.g., Gene Knockouts, Overexpression) for Investigating this compound Metabolism

Genetic perturbation studies, such as gene knockouts and overexpression, are powerful tools for investigating the in vivo function of genes and pathways related to this compound metabolism. By deleting or overexpressing specific genes in methanogenic archaea, researchers can observe the resulting phenotypic changes and deduce the role of the encoded proteins.

For example, the creation of a Δech mutant in Methanosarcina mazei, lacking the Ech hydrogenase, revealed its importance in ferredoxin-dependent electron transport. researchgate.net While this mutant showed decreased membrane-bound electron transport activity, it did not affect the H2- and F420H2-dependent electron transport systems, indicating the complexity and redundancy of the electron transport chain. nih.gov Similarly, studies on Methanosarcina acetivorans have shown that the metabolic flux through this compound is a rate-limiting step in methanogenesis, an observation supported by the effects of deleting and overexpressing the non-energy-conserving heterodisulfide reductase HdrABC. nih.gov

Gene knockout studies have also been crucial in elucidating the biosynthetic pathways of the precursors to this compound. For instance, creating knockout mutants for genes presumed to be involved in coenzyme M biosynthesis in M. acetivorans, such as cs (MA3297), comDE (MA3298), and MMP16 (MA3299), has helped to clarify their roles and demonstrate CoM auxotrophy under specific conditions. plos.orgplos.orgnih.gov Transcriptomic analysis of such mutants can further reveal how the cell responds to perturbations in this compound metabolism, for example by showing differential expression of genes involved in coenzyme biosynthesis and heterodisulfide reduction in response to coenzyme M starvation. plos.orgnih.gov

Table 5: Genetic Perturbation Studies in this compound Metabolism

OrganismGenetic PerturbationKey FindingReference
Methanosarcina mazeiDeletion of ech genes (Δech mutant)Decreased ferredoxin-dependent membrane-bound electron transport activity and a lower growth rate. researchgate.net
Methanosarcina acetivoransDeletion/overexpression of hdrABCSupports the interpretation that metabolic flux through this compound is rate-limiting. nih.gov
Methanosarcina acetivoransDeletion of CoM biosynthesis genes (e.g., Δcs, ΔcomDE, ΔMMP16)Demonstrated CoM-dependent growth phenotypes and auxotrophy, clarifying the roles of these genes in CoM biosynthesis. plos.orgplos.org
Methanosarcina acetivoransDepletion of the essential terminal oxidase HdrEDImplicated the regulator MsrC in sensing the intracellular ratio of this compound and its thiol precursors. nih.gov

Theoretical and Computational Investigations Involving Com S S Cob

Quantum Mechanical (e.g., DFT) Studies of CoM-S-S-CoB Reaction Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules and mapping out the energetic landscapes of chemical reactions. researchgate.net In the context of this compound, DFT has been instrumental in investigating the catalytic mechanism of methyl-coenzyme M reductase (MCR), the enzyme responsible for its formation.

Further computational studies have explored alternative substrate binding modes. Spectroscopic data combined with QM and time-dependent DFT (TD-DFT) calculations suggest that both the substrate methyl-SCoM and the product this compound may bind to the active Ni(I) center of MCR via their sulfonate groups, rather than through a direct nickel-sulfur interaction. rcsb.orgnih.gov This proposed binding mode forms a hexacoordinate Ni(I)-N/O complex and suggests that the reaction may proceed through long-range electron transfer. rcsb.orgnih.gov This model addresses a mechanistic puzzle, as the distance between the reactive sulfur atoms of the substrates in the enzyme's crystal structure appears too great for a direct reaction. rcsb.orgbiorxiv.org

The table below summarizes key findings from DFT studies on the MCR reaction mechanism.

Studied AspectComputational MethodKey FindingReference(s)
Heterodisulfide FormationHybrid DFTActivation energy is ~10 kcal/mol, indicating it is not the rate-limiting step.
Substrate/Product BindingQM/TD-DFTThis compound binds to Ni(I) via its sulfonate group, not sulfur. rcsb.orgnih.gov
Proposed MechanismQM/TD-DFTReaction may occur via long-range electron transfer from a Ni(I)-sulfonate complex. rcsb.orgnih.govbiorxiv.org

Molecular Dynamics Simulations of this compound Enzyme Interactions

Molecular dynamics (MD) simulations offer a window into the physical movements and conformational changes of proteins and their ligands over time. nih.govosti.gov Recently, MD simulations have been employed to study the active site dynamics of methyl-coenzyme M reductase (MCR) during the catalytic process that generates this compound. biorxiv.orgacs.orgacs.org

These simulations have focused on MCR from various organisms, such as Methanosarcina acetivorans and anaerobic methanotrophic (ANME-1) archaea, investigating how the enzyme accommodates its substrates, methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB). biorxiv.org The simulations track key distances within the active site, such as the distance between the methyl carbon of CH3-S-CoM and the sulfur atom of HS-CoB (defined as D1), and the distance between the Ni(I) ion of the F430 cofactor and the thioether sulfur of CH3-S-CoM (defined as D2). This allows for a detailed analysis of the structural organization required to position the reactants for the formation of the this compound product.

MD simulations have also revealed the critical role of specific amino acid residues and the F430 cofactor structure in maintaining the catalytic architecture. biorxiv.org For instance, simulations showed that modifications to the F430 cofactor can disrupt the canonical positioning of the substrates, but in some cases, the active site can reorganize to accommodate these changes. biorxiv.orgacs.org Furthermore, these computational models have provided the first quantitative estimates of the intrinsic electric fields within the MCR active site. The results suggest that MCR exerts a strong electric field aligned with the CH3-S-CoM thioether bond, which facilitates its cleavage—a crucial step preceding the formation of the heterodisulfide. biorxiv.orgacs.orgacs.org

The following table presents parameters and key findings from MD simulations of MCR.

Simulation SystemKey Parameters TrackedMajor FindingsReference(s)
M. acetivorans MCR with substratesDistances D1 (C-S) and D2 (Ni-S)Characterized canonical cofactor coordination and active site dynamics.
ANME-1 MCR vs M. acetivorans MCRIntrinsic electric fieldsMCR organizes a strong electric field along the substrate's C-S bond to facilitate cleavage. biorxiv.orgacs.orgacs.org
MCR with modified F430 cofactorsActive site structural reorganizationModifications to F430 disrupt substrate positioning, but the active site shows flexibility. biorxiv.orgacs.org

Prediction of Isotope Effects Associated with this compound Transformations

Kinetic isotope effects (KIEs) are a sensitive probe of reaction mechanisms, revealing information about bond-breaking and bond-forming steps in the transition state. The reversible reaction catalyzed by MCR, which produces methane (B114726) and this compound from methyl-coenzyme M and coenzyme B, has been studied using isotope labeling. biorxiv.orgacs.org

For the methane formation direction (the formation of this compound), experiments with the enzyme from Methanothermobacter marburgensis have measured a carbon isotope effect (¹²C/¹³C) of 1.04 ± 0.01 for the cleavage of the C-S bond in methyl-coenzyme M. biorxiv.orgacs.org This significant value indicates that the breaking of this C-S bond is the rate-limiting step in the formation of methane and, consequently, this compound. biorxiv.orgacs.org

Furthermore, a large secondary deuterium (B1214612) isotope effect of 1.19 ± 0.01 per deuterium atom was observed when using a deuterated methyl group (CD3-S-CoM). biorxiv.orgacs.org This suggests a significant geometric change of the methyl group, from tetrahedral in the reactant to a more trigonal planar geometry in the transition state. biorxiv.orgacs.org This finding is consistent with a mechanism that proceeds through an intermediate with significant methyl radical character. biorxiv.orgacs.org

For the reverse reaction, methane activation, a primary C-H vs. C-D isotope effect of 2.44 ± 0.22 was measured. biorxiv.orgacs.org These experimentally determined isotope effects serve as crucial benchmarks and boundary conditions that any proposed or computationally modeled reaction mechanism for MCR must be able to reproduce. biorxiv.orgacs.org

The table below summarizes the experimentally determined isotope effects for the MCR-catalyzed reaction.

Reaction DirectionIsotope Effect MeasuredValueMechanistic ImplicationReference(s)
Methane FormationCarbon KIE ((¹²CH₃-S-CoM)/(¹³CH₃-S-CoM))1.04 ± 0.01C-S bond breaking is the rate-limiting step. biorxiv.orgacs.org
Methane FormationSecondary Deuterium KIE (per D in CD₃-S-CoM)1.19 ± 0.01Transition state involves a trigonal planar methyl group (methyl radical character). biorxiv.orgacs.org
Methane ActivationPrimary Deuterium KIE (C-H vs C-D)2.44 ± 0.22Consistent with C-H activation at a transition metal center or a radical substitution. biorxiv.orgacs.org

In Silico Modeling of Metabolic Fluxes Involving this compound

Genome-scale metabolic models (GEMs) are comprehensive in silico frameworks that represent the entire set of metabolic reactions within an organism. By applying computational techniques like Flux Balance Analysis (FBA), these models can predict metabolic flux distributions through the network under various conditions.

In silico models of methanogenic archaea, such as Methanosarcina acetivorans and Methanoperedens nitroreducens, have provided significant insights into the role of this compound metabolism. acs.org For M. acetivorans, analysis of the iST807 metabolic model suggests that the metabolic flux through the reduction of this compound, catalyzed by heterodisulfide reductase (Hdr), can be a rate-limiting step in methanogenesis. acs.org These models also suggest that the cell possesses specific mechanisms to sense the intracellular ratio of this compound to its reduced thiol forms, which in turn regulates gene expression related to methanogenesis. acs.org

In the context of anaerobic methane oxidation (reverse methanogenesis) in M. nitroreducens, FBA predicted the flux distribution among different Hdr enzymes involved in this compound cycling. The model iMN22HE predicted that the cytoplasmic HdrABC complex carries a much higher flux than the membrane-bound HdrDE. This is attributed to the need to balance the redox state of ferredoxin, as HdrABC is the primary supplier of oxidized ferredoxin required for the initial steps of methane activation.

The table below shows examples of predicted metabolic fluxes involving this compound reduction from a genome-scale model of M. nitroreducens.

EnzymeReactionPredicted Flux (mmol gDW⁻¹h⁻¹) (Biomass max)Predicted Flux (mmol gDW⁻¹h⁻¹) (ATP max)Reference(s)
McrCH₄ + CoM-SH + CoB-SH -> CH₃-S-CoM + H₂O12.3512.50
HdrABCThis compound + 2 Fd_red -> CoM-SH + CoB-SH + 2 Fd_ox12.0112.14
HdrDEThis compound + 2 QH₂ -> CoM-SH + CoB-SH + 2 Q0.340.36

Broader Research Implications of Com S S Cob Metabolism

CoM-S-S-CoB as a Key Link in Global Biogeochemical Carbon Cycling Research

The metabolism of this compound is central to methanogenesis, a critical process in the global carbon cycle. researchgate.netresearchgate.net Methanogens, the microorganisms responsible for biological methane (B114726) production, mineralize up to 2% of the carbon in the global carbon cycle annually, which is estimated to be around 450 teragrams. nih.gov This biological activity significantly influences the atmospheric concentration of methane, a potent greenhouse gas. mpg.de

The formation of methane involves the reduction of a methyl group bound to coenzyme M (CH3-S-CoM), a reaction that also produces this compound. amazonaws.com The subsequent reduction of this compound back to its constituent thiols, coenzyme M (CoM-SH) and coenzyme B (CoB-SH), is a crucial step that regenerates the necessary cofactors for continued methane production. mpg.de This cyclic process, known as the Wolfe Cycle, is fundamental to the energy conservation of methanogens. nih.gov

The enzymes responsible for the reduction of this compound, known as heterodisulfide reductases (Hdr), are therefore key players in regulating the flux of carbon into methane. researchgate.net Research into the activity and regulation of these enzymes in various anaerobic environments, such as wetlands, rice paddies, and the digestive tracts of ruminants, is essential for understanding and modeling global methane emissions. frontiersin.orgmpg.de Furthermore, the discovery of Mcr-like enzymes involved in the anaerobic oxidation of short-chain alkanes, which also likely involve this compound, expands the role of this metabolic hub in the carbon cycle beyond just methane. asm.orgnih.gov

Table 1: Key Reactions and Enzymes in this compound Metabolism

Reaction Enzyme Organism Type Significance in Carbon Cycling
CH3-S-CoM + CoB-SH → CH4 + this compound Methyl-coenzyme M reductase (Mcr) Methanogenic Archaea Final step in methane production, a major source of atmospheric methane. asm.orgnih.gov

Understanding this compound in the Context of Microbial Energetics and Evolution

The reduction of this compound is a major site of energy conservation in methanogens. frontiersin.org In many of these organisms, this exergonic reaction is coupled to the endergonic reduction of other compounds through a novel mechanism called flavin-based electron bifurcation (FBEB). amazonaws.comstanford.edu This process allows the cell to efficiently harness the energy released from this compound reduction to drive less favorable, but essential, reactions. amazonaws.com

The HdrABC enzyme complex is a prime example of FBEB, where electrons from a donor like H2 are split, with some going to the high-potential acceptor this compound and others to the low-potential acceptor ferredoxin. asm.org The reduced ferredoxin is then used to drive the initial, energy-requiring step of CO2 reduction in hydrogenotrophic methanogenesis. amazonaws.com This elegant coupling mechanism highlights the sophisticated strategies that have evolved in anaerobic microorganisms to thrive in energy-limited environments.

From an evolutionary perspective, the methanogenic pathway, with this compound at its core, is considered ancient. nih.gov The reliance on simple C1 compounds and the unique cofactors and energy-coupling mechanisms like FBEB provide a window into the metabolic strategies of early life on Earth, a time when oxygen was absent from the atmosphere. nih.govnih.gov The widespread presence of the binding sequence motif for the novel iron-sulfur clusters found in the HdrB subunit across many anaerobic microorganisms suggests that this type of catalytic center is a fundamental and ancient component of anaerobic metabolism. mpg.de

Biotechnological Research Avenues Stemming from this compound Pathway Elucidation

The enzymes and pathways involved in this compound metabolism present several promising avenues for biotechnological research and application. researchgate.netamazonaws.com Methanosarcina, an emerging model archaeon, is being explored as a synthetic biology platform for producing renewable energy and sustainable chemicals, which would reduce our reliance on petroleum. nih.govasm.org

A detailed understanding of the this compound pathway is crucial for these efforts. For instance, since the reduction of the terminal electron acceptor is often the rate-limiting step in methanogenesis by Methanosarcina acetivorans, manipulating the enzymes involved, such as HdrED, could enhance methane production from various feedstocks. nih.govasm.org The insights gained from studying the regulation of this pathway can inform the development of more accurate genome-scale metabolic models, which are essential tools for predicting and engineering microbial function. nih.govasm.org

Furthermore, the reverse reaction, the oxidation of methane, is catalyzed by homologs of the Mcr enzyme and is also linked to this compound. asm.orgnih.gov Harnessing this process could lead to technologies for converting methane, a potent greenhouse gas, into more valuable products. asm.org The discovery that Mcr homologs can also oxidize other short-chain alkanes opens up even more possibilities for bioremediation and the production of liquid biofuels. asm.org The stability of enzymes like the Vhu/Fdh-Hdr supercomplex on electrochemical platforms also suggests their potential use in bio-electrochemical systems for bioenergy applications. stanford.edu

Table 2: Potential Biotechnological Applications Related to this compound Metabolism

Research Area Potential Application Key Enzyme/Pathway
Biofuel Production Enhanced methane production from organic waste. d-nb.info Methyl-coenzyme M reductase (Mcr), Heterodisulfide Reductase (Hdr)
Bioremediation Conversion of methane and other alkanes into less harmful or more useful substances. asm.org Mcr and its homologs
Bio-electrochemical Systems Generation of electricity or valuable chemicals using microbial catalysts. stanford.edu Vhu/Fdh-Hdr supercomplex

This compound as a Target for Investigating Anaerobic Microbial Physiology

The metabolism of this compound serves as an excellent model system for studying the fundamental principles of anaerobic microbial physiology. cambridge.org The strict anaerobic nature of methanogens and their unique energy-conserving mechanisms provide valuable insights into how life can thrive under extreme conditions. researchgate.net

Investigating how cells sense and respond to the intracellular ratio of this compound to its reduced forms (CoM-SH and CoB-SH) can reveal novel regulatory networks. nih.gov Recent studies suggest that cells have specific mechanisms to sense this ratio and adjust their gene expression accordingly, implicating regulators like MsrC in Methanosarcina acetivorans. nih.govasm.org This indicates a sophisticated level of metabolic control that ensures the efficient coupling of energy generation to cellular processes. asm.org

Furthermore, the enzymes involved in the this compound cycle, such as the heterodisulfide reductases, are often complex multi-subunit proteins containing novel cofactors and catalytic sites. mpg.deasm.org Studying their structure and function pushes the boundaries of our understanding of enzymology and electron transport in anaerobic respiration. mpg.decambridge.org The discovery of a new type of iron-sulfur cluster in the HdrB subunit is a testament to the novel biochemistry waiting to be uncovered in these ancient metabolic pathways. mpg.de

Q & A

Q. What is the role of CoM-S-S-CoB in the methanogenesis pathway, and how can its catalytic steps be experimentally validated?

this compound is the heterodisulfide product formed during the final step of methanogenesis, catalyzed by methyl-coenzyme M reductase (Mcr). It acts as the terminal electron acceptor in the respiratory chain of methanogenic archaea. To validate its role, researchers can:

  • Use enzyme activity assays with isotopic labeling (e.g., 13C^{13}\text{C}-acetate) to track methanogenesis intermediates .
  • Measure this compound reduction kinetics via heterodisulfide reductase (Hdr) in cell lysates under varying electron donor conditions (e.g., H2_2 or F420_{420}H2_2) .

Q. What structural characteristics distinguish this compound from other disulfide cofactors in anaerobic respiration?

this compound comprises coenzyme M (CoM-SH) and coenzyme B (CoB-SH) linked by a disulfide bond. Key structural features include:

  • A flexible sulfur-sulfur bond critical for redox activity, analyzed via X-ray crystallography and NMR spectroscopy .
  • Interaction with noncubane [4Fe-4S] clusters in Mcr and Hdr, as shown in soaking experiments .

Q. Which enzymes regulate this compound reduction, and how can their activity be quantified?

The HdrABC-MvhAGD complex catalyzes this compound reduction using electrons from H2_2 or F420_{420}H2_2. Methodologies include:

  • Spectrophotometric assays tracking F420_{420}H2_2 oxidation at 420 nm .
  • Membrane fractionation to isolate Hdr and measure proton translocation coupled to ATP synthesis .

Q. What experimental techniques are used to study this compound dynamics in methanogen cultures?

  • Transcriptomics: Genome-wide analysis of Methanosarcina spp. under substrate-limiting conditions to identify genes upregulated during this compound synthesis .
  • Isotopic tracing: 35S^{35}\text{S}-labeled CoM/CoB to monitor heterodisulfide turnover rates .

Q. How does this compound reduction contribute to energy conservation in methanogens?

Its reduction by Hdr generates a proton gradient across the membrane, driving ATP synthase. Researchers quantify this via:

  • pH-sensitive fluorescent probes to measure transmembrane ΔpH .
  • Inhibitor studies (e.g., using DCCD to block ATP synthase) to correlate this compound activity with ATP yield .

Advanced Research Questions

Q. How do electron bifurcation mechanisms in this compound reduction reconcile conflicting models of "one-by-one" vs. bulk electron transfer?

Structural data suggest a "one-by-one" mechanism where electrons are transferred sequentially to cleave the disulfide bond. Researchers can:

  • Use stopped-flow spectroscopy to resolve intermediate states during this compound reduction .
  • Compare redox potentiometry of [4Fe-4S] clusters in Hdr with theoretical models of electron bifurcation .

Q. What thermodynamic constraints govern this compound’s role in reverse methanogenesis pathways?

Reverse methanogenesis requires this compound to act as an oxidant. Key approaches include:

  • Gibbs free energy calculations using substrate concentrations and ΔG0^0' values (e.g., for methanol disproportionation: ΔG0^0' = -106 kJ/mol) .
  • Flux balance analysis in genome-scale metabolic models to predict pathway feasibility under varying redox conditions .

Q. How can contradictions in Hdr localization (soluble vs. membrane-bound) be resolved across methanogen species?

  • Perform subcellular fractionation coupled with activity assays to determine Hdr distribution in Methanosarcina vs. Methanospirillum .
  • Use immunogold labeling and cryo-EM to visualize Hdr-membrane interactions .

Q. What transcriptional regulatory mechanisms control this compound metabolism under alternative electron donors (e.g., methylamines vs. H2_2)?

  • Apply RNA-seq to compare gene expression profiles in Methanosarcina mazei grown on methylamines vs. H2_2/CO2_2 .
  • Use CRISPR-interference to knock down putative regulators (e.g., MtrA) and assess this compound synthesis rates .

Q. How does this compound participate in electron transport chains during syntrophic interactions in anaerobic consortia?

  • Employ multi-omics (metagenomics, metatranscriptomics) to track this compound flux in co-cultures with sulfate-reducing bacteria .
  • Develop microelectrode sensors to measure extracellular electron transfer rates in biofilms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.